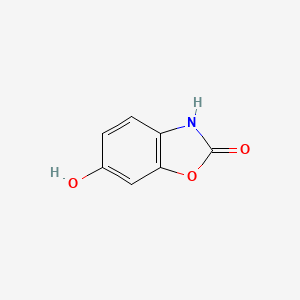

6-Hydroxy-2-benzoxazolinone

説明

Significance within Chemical Biology and Natural Products Research

6-Hydroxy-2-benzoxazolinone (6-HBOA) is a heterocyclic compound that holds considerable interest for researchers. It is recognized for its diverse biological activities, which are largely attributed to the hydroxyl group at the sixth position of its benzoxazolinone ring that enhances its reactivity. In the field of natural product chemistry, 6-HBOA is an important reference compound for understanding the biosynthesis and metabolism of naturally occurring benzoxazolinones. These compounds are known to play crucial roles in the defense mechanisms of plants and in allelopathic interactions, which are the chemical effects of one plant on another.

The study of synthetic analogues like 6-HBOA provides valuable insights into structure-activity relationships, helping to elucidate the mechanisms behind these biological processes. Furthermore, its role as a biological nitrification inhibitor (BNI) is of interest, as it can inhibit nitrification in soil and potentially improve nitrogen use efficiency in agriculture. The benzoxazolinone structure also serves as a building block for the synthesis of more complex heterocyclic compounds with potentially enhanced properties for various applications.

Historical Perspective of Benzoxazinoid and Benzoxazolinone Discovery

The history of benzoxazinoids, the class of compounds to which 6-HBOA belongs, dates back to the mid-20th century. Benzoxazolinones were first reported in rye in the 1950s. wur.nl This was followed by the discovery of benzoxazinones, also in rye, in the early 1960s. wur.nl These initial discoveries in staple crops like wheat, maize, and rye identified them as naturally occurring defensive chemicals in plants, laying the groundwork for future research into their synthetic derivatives. oup.com

The elucidation of the biosynthetic pathways of benzoxazinoids began in the 1960s and was a subject of extensive research for nearly four decades. oup.com The complete pathway leading from indole (B1671886) to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a key intermediate, was a significant milestone in understanding plant secondary metabolism. oup.com The formal entry of 6-HBOA into major chemical databases, such as its cataloging in the PubChem database on March 26, 2005, marked its official identification for the broader scientific community. Its commercial availability through suppliers like Sigma-Aldrich from July 16, 2007, further facilitated widespread research into its properties and potential uses.

Current Research Landscape and Emerging Areas

Current research on 6-HBOA and other benzoxazinoids continues to expand into new and exciting areas. One significant area of investigation is the independent evolution of benzoxazinoid biosynthetic pathways in different plant species. mpg.denih.govnih.gov Studies have shown that distantly related plants have evolved different enzymatic strategies to produce the same defensive compounds, highlighting the flexibility of plant metabolism. mpg.denih.govorgprints.org

The antimicrobial properties of benzoxazolinones are also a major focus. Researchers are exploring their potential as scaffolds for developing new antimicrobial agents to combat pathogenic fungi and bacteria. acs.orgnih.gov Some synthetic derivatives have shown potent activity with low minimum inhibitory concentrations (MICs) against pathogens like Candida albicans, Staphylococcus aureus, and Escherichia coli. acs.org

Furthermore, the role of benzoxazinoids in plant-soil feedback mechanisms is an emerging field of study. orgprints.org Root-exuded benzoxazinoids can influence the rhizosphere microbiome, which in turn can affect the performance of subsequent crops. orgprints.org Understanding these interactions is crucial for developing sustainable agricultural practices. Research is also delving into the detoxification and degradation of benzoxazolinones in the environment, a key aspect of their life cycle as allelochemicals. researchgate.net

Detailed Research Findings

Antimicrobial Activity of this compound and Related Compounds

Studies have demonstrated the antimicrobial potential of 6-HBOA and its derivatives against various pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy.

| Compound | Microorganism | Strain | MIC (µg/mL) |

| This compound | Escherichia coli | - | 15 |

| This compound | Staphylococcus aureus | - | 20 |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | ATCC 6258 | - |

| Various 2-benzoxazolinone (B145934) derivatives | Staphylococcus aureus | ATCC 25923 | - |

| Various 2-benzoxazolinone derivatives | Enterococcus faecalis | ATCC 29212 | - |

| Various 2-benzoxazolinone derivatives | Escherichia coli | ATCC 25922 | - |

| Various 2-benzoxazolinone derivatives | Pseudomonas aeruginosa | ATCC 27853 | - |

| Various 2-benzoxazolinone derivatives | Candida albicans | ATCC 90028 | - |

| Various 2-benzoxazolinone derivatives | Candida parapsilosis | ATCC 22019 | - |

Data sourced from multiple studies evaluating the antimicrobial effects of benzoxazolinone derivatives. researchgate.netfabad.org.tr One study highlighted that 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone was particularly active against Candida krusei. researchgate.netfabad.org.tr While some derivatives show promise, others have been found to be less active against certain bacterial strains. researchgate.netfabad.org.tr

Allelopathic Activity of this compound and Related Compounds

The allelopathic nature of benzoxazolinones has been a subject of significant research, with studies quantifying their inhibitory effects on the growth of various plant species.

| Compound | Target Plant Species | Effect | Concentration |

| 2-Benzoxazolinone | Cuscuta campestris | >80% growth inhibition | 0.5 mM and 1 mM |

| 5-Bromo-2-benzoxazolinone | Cuscuta campestris | 79.3% growth inhibition | 1 mM |

| 6-Benzyloxy-2-benzoxazolinone | Cuscuta campestris | 50.6% growth inhibition | 1 mM |

| 5-Chloro-6-methoxy-2-benzoxazolinone | Lepidium sativum | Growth inhibition of roots | >0.03 mM |

| 6-Methoxy-2-benzoxazolinone (MBOA) | Lepidium sativum | Growth inhibition of roots | >0.1 mM |

| 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA) | Lepidium sativum | Growth inhibition of roots | >0.03 mM |

Data compiled from studies on the allelopathic effects of benzoxazolinones. mdpi.comtandfonline.comtandfonline.com Research indicates that substitutions on the aromatic ring of the benzoxazolinone structure can significantly impact its phytotoxicity. mdpi.com For instance, the parent compound 2-benzoxazolinone showed stronger activity against Cuscuta growth than its tested derivatives, including this compound. mdpi.com In another study, a chlorinated derivative, 5-chloro-6-methoxy-2-benzoxazolinone, was found to be a more potent inhibitor of cress root growth than its analogue MBOA. tandfonline.comtandfonline.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYXDPMPFOQCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228855 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-03-3 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of 6 Hydroxy 2 Benzoxazolinone

Plant-Derived Origins and Distribution in Botanical Systems

6-Hydroxy-2-benzoxazolinone is primarily recognized as a metabolic product in several plant families, playing a role in plant defense mechanisms. Its distribution is most prominent within the grass family, but it has also been identified in other distinct plant lineages.

The Gramineae (Poaceae) family, which includes major cereal crops, is a significant source of this compound. wikipedia.org This compound is part of a sophisticated chemical defense system that helps protect these plants from a variety of pests and pathogens. wur.nlnih.gov

Maize is one of the most extensively studied plants regarding benzoxazinoid biosynthesis. oup.com While the predominant benzoxazinoid in maize is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), this compound is also present as a related metabolic product. oup.commdpi.com The production of these compounds is particularly high in young seedlings, providing crucial protection during early growth stages. oup.com

In wheat, this compound is found alongside other benzoxazinoids, and its concentration can vary depending on the plant's developmental stage and environmental conditions. researchgate.netnih.gov Research has shown that the concentration of benzoxazinone (B8607429) derivatives in the foliage of winter wheat is considerably higher in the early growth stages. nih.gov The presence of these compounds contributes to the plant's resistance against insects and microbial diseases. nih.gov

Rye is known to produce high levels of benzoxazinoids, including the precursors to this compound. nih.gov Studies have detected this compound in both the roots and shoots of rye plants. nih.govmdpi.comnih.gov The synthesis of benzoxazinoids in rye is a key factor in its allelopathic properties, which can suppress the growth of competing weeds. nih.gov

Table 1: Occurrence of this compound and its Precursors in the Gramineae Family

| Plant Species | Common Name | Key Benzoxazinoid Precursors | Reference |

|---|---|---|---|

| Zea mays | Maize | DIMBOA | oup.com |

| Triticum aestivum | Wheat | DIMBOA, DIBOA | researchgate.netnih.gov |

| Secale cereale | Rye | DIBOA, DIMBOA | nih.govmdpi.com |

Beyond the Gramineae family, benzoxazinoids, including this compound, have been identified in several other plant families, indicating a wider distribution than initially thought. These families include Acanthaceae, Ranunculaceae, and Scrophulariaceae. researchgate.net This distribution across different taxonomic positions suggests an independent evolution of the biosynthetic pathways for these compounds. researchgate.net

This compound is not synthesized directly but is rather a degradation product of more complex benzoxazinoid precursors. mdpi.com The biosynthetic pathway begins with the conversion of indole-3-glycerol phosphate, a derivative of the shikimic acid pathway. chimia.ch

The formation of this compound primarily occurs through the breakdown of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.gov When plant tissues are damaged, DIBOA is released and undergoes enzymatic and chemical transformations. researchgate.net This process involves an enzymatic deglycosylation followed by a chemical ring contraction of the 1,4-benzoxazinone aglycone to form the more stable benzoxazolinone derivative. researchgate.net

Similarly, in plants where the methoxylated form, DIMBOA, is prevalent, its degradation leads to the formation of 6-methoxy-2-benzoxazolinone (MBOA). nih.govresearchgate.net While structurally different from this compound, MBOA's formation follows a comparable degradation pathway from its precursor.

Table 2: Key Precursors and their Relationship to this compound

| Precursor Compound | Chemical Name | Resulting Benzoxazolinone |

|---|---|---|

| DIBOA | 2,4-dihydroxy-1,4-benzoxazin-3-one | This compound |

| DIMBOA | 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | 6-Methoxy-2-benzoxazolinone (MBOA) |

Biosynthesis from Benzoxazinoid Precursors

Enzymatic Demethylation of 6-Methoxy-2-benzoxazolinone (MBOA)

One of the primary formation pathways of this compound involves the enzymatic demethylation of its precursor, 6-Methoxy-2-benzoxazolinone (MBOA). researchgate.net This reaction is a critical step in the metabolism of benzoxazolinones within plant tissues. In maize, for instance, MBOA can be demethylated to produce this compound (BOA-6-OH). researchgate.net This process is considered an activation step, preparing the molecule for further detoxification reactions. researchgate.net Research suggests that peroxidases may be involved in catalyzing this demethoxylation, which results in the release of methanol (B129727) and the formation of the hydroxylated compound. nih.gov This conversion is significant because the resulting intermediate, BOA-6-OH, is often more reactive than its precursor. nih.gov

Glycosylation Reactions in Formation Pathways

Glycosylation is a key reaction associated with the this compound pathway, primarily as a subsequent detoxification step. After this compound is formed, it is often immediately glucosylated. nih.gov This process involves the attachment of a glucose molecule, typically to the hydroxyl group, to form BOA-6-O-glucoside. nih.govresearchgate.net This rapid glycosylation is a crucial detoxification mechanism, as it converts the more toxic BOA-6-OH intermediate into a stable, water-soluble, and less harmful compound that can be sequestered within the plant cell. nih.govresearchgate.net In several plant species, including maize, the formation of BOA-6-O-glucoside is a major detoxification product when the plant is exposed to the precursor benzoxazolin-2(3H)-one (BOA). nih.gov

Derivation from 2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc) Hydrolysis

The biosynthesis of this compound can be traced back to the more complex benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is stored in plant tissues as the stable glucoside, DIMBOA-Glc. researchgate.netnih.gov When plant tissue is damaged, DIMBOA-Glc is hydrolyzed by β-glucosidases, releasing the unstable aglycone, DIMBOA. researchgate.netnih.gov DIMBOA then spontaneously degrades to form 6-Methoxy-2-benzoxazolinone (MBOA). researchgate.netmdpi.com This MBOA then serves as the direct substrate for the enzymatic demethylation described previously, leading to the formation of this compound. researchgate.net Therefore, the hydrolysis of DIMBOA-Glc initiates a cascade that ultimately yields this compound as a key metabolic intermediate.

Metabolic Role as a Detoxification Product in Planta

The primary metabolic role of this compound in plants is as an intermediate in detoxification pathways. researchgate.netnih.gov Plants, particularly certain grasses like maize and wheat, produce benzoxazinoids as defense compounds against herbivores and pathogens. nih.gov However, the breakdown products of these defense compounds, such as benzoxazolin-2(3H)-one (BOA), can themselves be phytotoxic. researchgate.net

Plants that are less sensitive to these compounds have evolved efficient detoxification mechanisms. nih.gov A key strategy is the hydroxylation of BOA, preferentially at the 6-position, to form this compound. nih.gov This intermediate, while potentially more toxic, does not accumulate in resistant plants because it is immediately and efficiently converted into a non-toxic glucoside, BOA-6-O-glucoside. nih.govresearchgate.net The formation of this glucoside is a major detoxification product in several members of the Poaceae family. researchgate.net This two-step process of hydroxylation followed by glycosylation represents a sophisticated pathway for neutralizing potentially harmful allelochemicals. nih.gov

The table below presents research findings on the production of the detoxification product BOA-6-O-glucoside in various plant species after exposure to its precursor, BOA.

| Plant Species | Family | BOA-6-O-glucoside Detected after 24h BOA Exposure (nmol/g fresh weight) |

|---|---|---|

| Zea mays (Maize) | Poaceae | 154 |

| Triticum aestivum (Wheat) | Poaceae | 111 |

| Avena sativa (Oat) | Poaceae | 49 |

| Hordeum vulgare (Barley) | Poaceae | 40 |

| Vicia faba (Faba bean) | Fabaceae | Detected |

Data sourced from Sicker, D., & Schulz, M. (2002), as cited in reference researchgate.net. Note: The original study indicated detection in Vicia faba var. Dreifach Weiße.

Chemical Synthesis and Derivatization Strategies for 6 Hydroxy 2 Benzoxazolinone

Laboratory Synthetic Methodologies

The principal laboratory approach involves the intramolecular cyclization of 2-aminophenol (B121084) precursors, where a carbonyl group is introduced to react with both the hydroxyl and amino functionalities on the aromatic ring. The key starting material for 6-hydroxy-2-benzoxazolinone is 4-aminoresorcinol (2,4-dihydroxyaniline).

The formation of the 2-benzoxazolinone (B145934) ring from a 2-aminophenol derivative is a type of cyclocarbonylation reaction. This process involves the reaction of the amino and hydroxyl groups, which are ortho to each other, with a one-carbon electrophile that serves as the carbonyl source for the heterocyclic ring.

Historically, highly reactive and toxic reagents like phosgene (B1210022) have been employed for the synthesis of benzoxazolones from o-aminophenols. nih.govnih.gov Phosgene reacts readily with the amino and hydroxyl groups to form the cyclic carbamate. However, due to its extreme toxicity, safer alternatives are now preferred in modern synthesis. nih.gov

One such alternative is the use of carbon dioxide, either directly or generated in situ. While direct carbonylation with CO2 is challenging, phosgene equivalents such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) offer a much safer and more manageable approach. nih.govorganic-chemistry.orgwikipedia.org CDI, in particular, is a crystalline solid that activates the aminophenol for an efficient intramolecular cyclization under mild conditions, making it a superior alternative to gaseous phosgene. nih.govorganic-chemistry.org

Table 1: Comparison of Carbonylating Agents for Benzoxazolone Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity | Extremely toxic, corrosive |

| Triphosgene | C₃Cl₆O₃ | Solid | Easier to handle than phosgene | Releases phosgene upon reaction |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Safe, high yield, mild conditions | Higher reagent cost |

| Carbon Dioxide | CO₂ | Gas | Abundant, non-toxic | Low reactivity, requires high pressure or catalysis |

The most common and practical laboratory method for synthesizing benzoxazolones, including the 6-hydroxy derivative, is through a condensation reaction with urea (B33335). organic-chemistry.orgorganic-chemistry.org This method avoids the use of highly toxic reagents and is often performed by heating a mixture of the aminophenol precursor and urea. mdpi.com

Cyclization of 2-Aminophenol Precursors

Urea-Mediated Cyclization

High-Temperature Reaction Conditions (150-200°C)

The reaction between an o-aminophenol and urea typically requires high temperatures, often conducted as a solvent-free melt. researchgate.net Urea decomposes at temperatures above its melting point (133-135°C), generating isocyanic acid (HNCO) and ammonia. researchgate.net The highly reactive isocyanic acid is the key intermediate that reacts with the aminophenol to induce cyclization. Temperatures in the range of 150-200°C are commonly employed to ensure efficient urea decomposition and drive the reaction to completion. researchgate.netnih.gov Studies on urea thermolysis show that significant decomposition and by-product formation, which facilitates the cyclization, occurs robustly in the 180-200°C range. nih.gov For instance, the related synthesis of benzoxazole-2-thiol from 2-aminophenol and thiourea (B124793) is conducted at 200°C. prepchem.com

Catalysis (Acidic or Basic)

The efficiency of the urea-mediated cyclization can be influenced by the presence of a catalyst.

Acidic Catalysis: Mineral acids, such as sulfuric acid, are often used to catalyze the reaction. organic-chemistry.orgresearchgate.net The acid protonates the urea, increasing its electrophilicity and facilitating the initial reaction with the aminophenol. A process for preparing benzoxazolones involves heating o-aminophenol and urea in an aqueous solution containing sulfuric acid at temperatures around 115°C, maintaining a pH of 2-3. organic-chemistry.orgmdpi.com

Basic Catalysis: While less common for the initial urea melt, basic conditions are employed in related synthetic steps. For example, bases like triethylamine (B128534) are used in the derivatization of the benzoxazolone core. leena-luna.co.jp In some syntheses of benzoxazole (B165842) derivatives from o-aminophenols, bases such as potassium carbonate are used to facilitate cyclization, particularly when the reaction is not a simple melt. nih.gov

Demethylation of 6-Methoxy-2-benzoxazolinone (MBOA)

The conversion of 6-Methoxy-2-benzoxazolinone (MBOA) to this compound is a crucial synthetic step, primarily achieved through the cleavage of the methyl ether group. This demethylation can be performed under both acidic and enzymatic conditions.

The demethylation of aryl methyl ethers is a standard procedure in organic synthesis, often requiring harsh conditions to break the stable ether linkage. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr), or potent Lewis acids like boron tribromide (BBr₃), are commonly employed for this transformation. chem-station.com

The mechanism with HBr involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide anion. chem-station.com This process yields the desired hydroxyl group and bromomethane. Similarly, BBr₃, a powerful Lewis acid, coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. chem-station.com Given the stability of the benzoxazolinone core, these methods can be effectively applied to MBOA, though careful optimization is necessary to prevent unwanted side reactions.

Table 1: Reagents for Acidic Demethylation of Aryl Methyl Ethers

| Reagent | Type | General Conditions |

|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | Low temperature (-78°C to 0°C) in an inert solvent like dichloromethane. chem-station.com |

| Hydrobromic acid (HBr) | Brønsted Acid | Heating (reflux) in 47% aqueous HBr, sometimes with acetic acid as a co-solvent. chem-station.com |

Biotransformation offers a milder and more selective alternative to harsh chemical methods for demethylation. Various microorganisms and their enzymes have been shown to metabolize MBOA and related compounds. nih.govnih.gov Endophytic fungi, for example, are known to perform a range of biotransformations on benzoxazolinones. nih.gov The degradation and transformation of MBOA in soil environments also point to microbial enzymatic activities, although direct demethylation to this compound is part of a complex metabolic network. nih.govresearchgate.net

These biotransformations are often part of detoxification pathways in organisms interacting with plants that produce benzoxazinoids. mdpi.comfrontiersin.org The enzymes responsible are typically oxidases or hydrolases that can selectively cleave the methyl ether bond under physiological conditions, providing a green chemistry approach to the synthesis of this compound.

Oxidation of Substituted Benzoxazolone Structures (e.g., 6-arylsulphonamidobenzoxazol-2(3H)-ones)

An alternative synthetic route to hydroxylated benzoxazolones involves the oxidation of other substituted precursors. For instance, research has demonstrated the preparation of related structures through the oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones. While not a direct synthesis of this compound, this methodology highlights the chemical versatility of the benzoxazolone ring system and its tolerance to oxidative conditions, which could be adapted to produce the target compound from a suitably functionalized precursor.

Chemical Derivatization and Analog Synthesis

The benzoxazolinone core is a valuable scaffold in medicinal chemistry. nih.gov Strategic modifications of this structure are pursued to enhance bioactivity and develop novel therapeutic agents.

Strategic Modifications for Enhanced Bioactivity

The biological properties of benzoxazolinones can be fine-tuned by introducing various functional groups onto the core structure. Studies have shown that derivatization, such as alkylation, halogenation, or the introduction of thio-groups, can lead to compounds with significant herbicidal, fungicidal, and defoliating activities. e3s-conferences.orgresearchgate.net For example, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have demonstrated notable biological effects. e3s-conferences.orgresearchgate.net These modifications alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. The hydroxyl group of this compound serves as a key handle for further derivatization, allowing for the synthesis of esters, ethers, and other analogs with potentially enhanced or novel bioactivities.

Synthesis of Complex Heterocyclic Compounds Utilizing the Benzoxazolinone Core

The benzoxazolinone moiety can be used as a building block for the synthesis of more complex, fused heterocyclic systems. ekb.eg The inherent reactivity of the benzoxazolone structure allows for its elaboration into a variety of other heterocyclic rings. For instance, derivatives of 2-benzoxazolinone can be used to synthesize compounds containing 1,3,4-thiadiazole, imidazole, and triazole rings. nih.govmdpi.comuobaghdad.edu.iq These synthetic strategies often involve reactions at the nitrogen atom or the carbonyl group of the benzoxazolinone core, leading to the construction of polycyclic structures with diverse pharmacological profiles, including anti-inflammatory and antimicrobial properties. nih.govepa.gov

Table 2: Examples of Heterocycles Synthesized from Benzoxazole/Benzoxazolinone Precursors

| Precursor | Reagents | Synthesized Heterocycle | Reference |

|---|---|---|---|

| Benzoxazinone (B8607429) derivative | Hydrazine hydrate, o-phenylenediamine | Quinazolinones, Benzoimidazoles | ekb.eg |

| 2-Mercapto benzoxazole | Hydrazine hydrate, various anhydrides | Pyridazinone, Phthalazinone derivatives | uobaghdad.edu.iq |

| 2-Benzoxazolinone derivative | Various (multi-step synthesis) | 1,3,4-Thiadiazole derivatives | nih.gov |

Precursor Role in Quinazolinone and Quinazoline (B50416) Synthesis

The transformation of the 2-benzoxazolinone scaffold into quinazolinone and quinazoline ring systems represents a significant synthetic strategy for accessing these important classes of nitrogen-containing heterocycles. Quinazolinones and quinazolines are known for their broad spectrum of pharmacological activities. marquette.edu

The conversion of a benzoxazolinone to a quinazolinone typically involves a ring-opening and subsequent ring-closing cascade. One plausible synthetic route involves the reaction of the benzoxazolinone with an amine. This reaction could proceed via nucleophilic attack of the amine on the carbonyl group of the benzoxazolinone, leading to the opening of the oxazolone (B7731731) ring to form a 2-aminophenol derivative. Subsequent intramolecular cyclization, potentially with the aid of a dehydrating agent or under thermal conditions, could then afford the quinazolinone core. While specific literature detailing this transformation for this compound is scarce, the general reactivity of lactones and lactams towards amines supports the feasibility of this approach. The synthesis of quinazolinone derivatives is often achieved from precursors such as 2-aminobenzamides or 2-aminophenyl ketones. marquette.edunih.gov

The synthesis of quinazolines from this compound is a more complex transformation that would likely require a multi-step sequence. A possible, though not explicitly documented, pathway could involve the initial conversion of the benzoxazolinone to a quinazolinone, followed by reduction of the carbonyl group to furnish the quinazoline scaffold. Established methods for quinazoline synthesis often start from 2-aminobenzylamines or 2-aminobenzonitriles. organic-chemistry.org Therefore, a synthetic route from this compound would likely need to generate one of these key intermediates.

The following table summarizes the key transformations discussed:

| Starting Material | Target Position(s) for Modification | Type of Reaction | Potential Products |

| This compound | C-3 (Nitrogen) | N-Alkylation / N-Acylation | 3-Substituted-6-hydroxy-2-benzoxazolinones |

| This compound | C-6 (Hydroxyl) | Etherification / Esterification | 6-Alkoxy/Acyloxy-2-benzoxazolinones |

| This compound | C-3 and C-6 | Sequential/Simultaneous Functionalization | Di-substituted 2-benzoxazolinones |

| This compound | Ring Transformation | Reaction with amines, ring opening/closing | 6-Hydroxyquinazolinones |

| This compound | Ring Transformation | Multi-step synthesis | 6-Hydroxyquinazolines |

Biological Activities and Molecular Mechanisms of 6 Hydroxy 2 Benzoxazolinone

Antimicrobial Research

The investigation into the antimicrobial properties of 6-Hydroxy-2-benzoxazolinone has yielded specific, though limited, findings. The compound has been assessed for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.

The efficacy of this compound against bacterial pathogens has been a subject of scientific inquiry. However, its performance varies and appears to be less potent than other related compounds in certain studies.

In a study evaluating compounds isolated from the plant Acanthus arboreus, this compound was tested for antimicrobial activity. scispace.com The results indicated that it was not significantly active against the Gram-positive bacterium Bacillus subtilis. scispace.com In the same study, other compounds isolated from the plant demonstrated measurable activity, suggesting a lower potency for this compound in this context. scispace.com

Specific data from available research on the direct inhibition of Gram-negative bacteria by this compound is not extensively detailed. Studies that have evaluated the broader class of benzoxazolinone derivatives have shown activity against Gram-negative organisms like Escherichia coli, but these findings are not specific to the 6-hydroxy variant. mdpi.comfabad.org.tr

The compound this compound was referenced in a study focused on identifying new antibiotics against the multi-drug resistant (MDR) Gram-negative bacterium Acinetobacter baumannii. researchgate.netnih.gov In this research, a different, naturally occurring molecule, 3,6-dihydroxy-1,2-benzisoxazole, was identified as having potent antibiotic activity against MDR strains of A. baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL. researchgate.netnih.gov this compound was used as a commercially purchased oxazolone (B7731731) analog for comparative purposes, highlighting the structural differences from the more active benzisoxazole compound. researchgate.netnih.gov The potent activity was attributed to the benzisoxazole, not this compound. researchgate.net

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov For this compound, specific MIC values against a wide spectrum of bacteria are not well-documented in the available literature. One study noted a lack of significant activity against Bacillus subtilis, while another investigation reported potent MIC values for a structurally related benzisoxazole, which was the primary focus of the study, rather than for this compound itself. scispace.comresearchgate.net

| Microorganism | Reported MIC (µg/mL) | Source | Notes |

|---|---|---|---|

| Bacillus subtilis | Not Active | scispace.com | Compound was tested as part of a screening of natural products from Acanthus arboreus. |

| Acinetobacter baumannii (MDR strains) | N/A | researchgate.netnih.gov | Compound was used for structural comparison. Potent MICs (6.25-12.5 µg/mL) were reported for the primary study compound, 3,6-dihydroxy-1,2-benzisoxazole. |

While the broader class of benzoxazoles and their derivatives have been investigated for antifungal properties against various yeasts and fungi, including Candida species, specific research detailing the antifungal efficacy of this compound is limited. Studies on related compounds suggest that the benzoxazolinone scaffold can serve as a template for developing antifungal agents, but direct data, such as MIC values for this compound against fungal pathogens, is not extensively covered in the available scientific literature.

Antibacterial Activity

Investigational Pharmacological Activities

The therapeutic potential of benzoxazolinone and its related structures, such as benzisoxazoles, has been explored across several key areas of pharmacology. The following sections detail the observed biological activities and the underlying molecular mechanisms of derivatives of these core structures.

Anti-inflammatory Effects

Derivatives of 6-acyl-2-benzoxazolinone have demonstrated notable anti-inflammatory properties in preclinical studies. These effects are primarily attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade.

The primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. jocpr.com Research into benzoxazole (B165842) derivatives has identified several compounds that exhibit inhibitory activity against COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. jocpr.com

A study on a series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates investigated their ability to inhibit the human COX-2 enzyme. The results, measured as the half-maximal inhibitory concentration (IC50), indicated that several derivatives possessed potent inhibitory activity. jocpr.com

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Selected Benzoxazole Derivatives

Compound Structure COX-2 IC50 (µM) Reference Refecoxib (Standard) - 7.79 nih.gov Compound VIIb - 9.39 nih.gov Compound VIIc - 6.40 nih.gov Compound VIIe - 10.72 nih.gov Compound VIIf - 10.85 nih.gov

The inhibition of COX enzymes directly leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net Studies on 6-acyl-2-benzoxazolinone derivatives have confirmed their ability to modulate prostaglandin (B15479496) levels. In a carrageenan-induced paw edema model in mice, which is a standard test for acute inflammation, several 6-acyl-2-benzoxazolinone derivatives were found to be potent inhibitors of prostaglandin E2 (PGE2) induced edema. nih.gov This demonstrates a direct link between these compounds and the suppression of a critical inflammatory mediator. nih.gov

Analgesic Effects

The analgesic properties of benzoxazolinone derivatives have been evaluated in various animal models. A study investigating 6-acyl-2-benzoxazolinone derivatives with acetic acid and propanoic acid side chains found that the propanoic acid derivatives generally exhibited higher analgesic activities. nih.gov The analgesic effects were assessed using the p-benzoquinone-induced writhing test in mice, a model sensitive to peripherally acting analgesics. nih.gov Notably, compound 4a, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, showed the highest analgesic and anti-inflammatory activity among the tested compounds. nih.gov

Another study on a series of 3-[2-(2- and/or 4-pyridyl)ethyl]benzoxazolinone derivatives reported that, with few exceptions, the synthesized compounds displayed higher analgesic activities than aspirin (B1665792) in a modified Koster's test. nih.gov

Table 2: Analgesic Activity of Selected 6-Acyl-2-benzoxazolinone/2-benzothiazolinone Derivatives

Compound Analgesic Activity (% inhibition of writhing) Reference Compound 4a (propanoic acid derivative) Data not specified, but noted as highest activity Various 3-[2-(pyridyl)ethyl]benzoxazolinone derivatives Generally higher than aspirin nih.gov

Neuroleptic Activity (observed in benzisoxazole derivatives)

While distinct from benzoxazolinones, the structurally related benzisoxazole derivatives have been a significant source of neuroleptic (antipsychotic) drugs. ijpsr.info The therapeutic mechanism of these atypical antipsychotics is primarily attributed to their ability to act as potent antagonists at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. ijpsr.info This dual antagonism is a hallmark of many second-generation antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to older, typical antipsychotics. ijpsr.info

Research on new 3-substituted 1,2-benzisoxazole (B1199462) derivatives, specifically compounds P-1368 and P-1370, showed interesting neuroleptic activity in various central nervous system pharmacological tests, although their potency was found to be inferior to that of established antipsychotics like haloperidol (B65202) and chlorpromazine. nih.gov

Table 3: Neuroleptic Activity of Selected Benzisoxazole Derivatives

Compound Observed Activity Receptor Targets Reference Risperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov Paliperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov Iloperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov P-1368 Interesting neuroleptic activity Not specified researchgate.net P-1370 Interesting neuroleptic activity Not specified researchgate.net

Anticonvulsant Activity (observed in benzoxazolinone derivatives)

Several studies have highlighted the anticonvulsant potential of benzoxazolinone derivatives. A series of these compounds were evaluated for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice. nih.gov The MES test is a model for generalized tonic-clonic seizures, and a compound's effectiveness in this test suggests an ability to prevent seizure spread.

In one study, compounds 43 and 45 were identified as the most active in the series against MES-induced seizures, with median effective dose (ED50) values of 8.7 and 7.6 mg/kg, respectively. nih.gov Further investigation into the mechanism of action for some benzoxazole derivatives suggests that their anticonvulsive effects may be mediated through the regulation of the GABAergic system. Specifically, one promising compound was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the mouse brain. nih.gov

Table 4: Anticonvulsant Activity of Selected 2(3H)-Benzoxazolone Derivatives in the MES Test

Compound ED50 (mg/kg, i.p. in mice) Reference Compound 43 8.7 jocpr.com Compound 45 7.6 jocpr.com Phenytoin (Standard) 8.5 jocpr.com

Antileishmanial Activity (observed in benzoxazole pharmacophore)

The benzoxazole nucleus, a core component of the broader chemical family to which this compound belongs, is recognized as a significant pharmacophore in the development of new therapeutic agents. nih.gov Compounds containing this scaffold have been noted for a wide array of biological effects, including antileishmanial activity. nih.govnih.gov Research into derivatives built upon this structure has been driven by the need for new treatments for leishmaniasis, a disease against which current drug options face challenges of toxicity and growing resistance.

In this context, various series of compounds featuring the benzoxazole moiety have been synthesized and evaluated for their potential to combat the Leishmania parasite. For instance, studies have described the preparation and screening of novel compounds with a 3-benzoxazolyl aniline (B41778) scaffold for their antiprotozoal capabilities, which include antileishmanial action. nih.gov The consistent appearance of antileishmanial effects in compounds containing the 2(3H)-benzoxazolone structure underscores the importance of this pharmacophore in the search for new and effective treatments for the disease. nih.gov

Anti-HIV Activity (observed in benzoxazolinone derivatives)

Derivatives of benzoxazolinone have emerged as a noteworthy class of compounds in the pursuit of novel anti-HIV agents. researchgate.net Research has identified the benzoxazolinone moiety as a scaffold for molecules with inhibitory properties against the HIV-1 nucleocapsid protein (NC). researchgate.netnih.gov The NC protein is a critical target as it plays a chaperone role in viral replication. nih.gov

Virtual screening and subsequent in vitro biological evaluations of chemical libraries have pinpointed benzoxazolinone derivatives as potential NC inhibitors. nih.gov Further investigation into a series of these analogues revealed that their anti-NC activity could be refined by adding specific substituents to the core benzoxazolinone structure. researchgate.net One study highlighted a particular derivative, compound 5–06, as the most active in its series, demonstrating inhibitory activity in the low micromolar range in both in vitro annealing reactions and antiviral assays in HIV-infected cells. nih.gov While these values were not sufficient for immediate pharmacological application, they represented a significant improvement over previously described analogues and established a foundation for developing more potent inhibitors. nih.gov

Another line of research involved the design and synthesis of a different class of 2-benzoxazolinone (B145934) derivatives as anti-HIV-1 agents. Biological evaluation showed that these compounds were active against the virus, with the most potent derivative, which featured a thiadiazole ring, inhibiting HIV-1 by 84% at a concentration of 100 μM. daneshyari.com Docking studies for this series suggested that the probable mechanism of action involves the chelation of two Mg2+ cations in the active site of the prototype foamy virus integrase. daneshyari.com

| Compound Class/Derivative | Target | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Benzoxazolinone derivative (5–06) | HIV-1 Nucleocapsid Protein (NC) | IC₅₀ in the low μM range | Direct interaction with NC protein, suppressing nucleic acid binding |

| Benzoxazolinone with thiadiazole linker | HIV-1 | 84% inhibition at 100 μM | Chelation of Mg²⁺ cations in the integrase active site |

Enzyme and Protein Interactions

Acetylcholinesterase Inhibition

The benzoxazolinone scaffold has been investigated as a basis for potential cholinesterase inhibitors, which are a cornerstone in the therapeutic management of Alzheimer's disease. nih.gov A study focused on a series of newly synthesized 2-benzoxazolinone derivatives demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

The inhibitory effects of these compounds were quantified using the colorimetric Ellman's method to determine their IC₅₀ values. The results were promising, with some derivatives showing activity comparable to or stronger than existing drugs. For example, compound 3e from the series exhibited stronger inhibitory activity against AChE than the standard drug tacrine. nih.govnih.gov Furthermore, several compounds (3a, 3b, 3c, and 3e) were more potent inhibitors of BChE than the standard donepezil. nih.gov These findings identify 2-benzoxazolinone derivatives as a promising class of compounds for the development of new AChE inhibitors. nih.gov

| Compound | Enzyme Target | Inhibitory Activity Comparison |

|---|---|---|

| Compound 3e | AChE | Stronger than Tacrine |

| Compound 3a | AChE | Similar to Tacrine |

| Compound 3a | BChE | Stronger than Donepezil |

| Compound 3b | BChE | Stronger than Donepezil |

| Compound 3c | BChE | Stronger than Donepezil |

| Compound 3e | BChE | Stronger than Donepezil |

Glutathione S-transferase Inhibition

A review of available scientific literature did not yield specific research findings on the direct inhibitory activity of this compound or its closely related benzoxazolinone derivatives against Glutathione S-transferase (GST). While GST inhibition is an active area of research for various therapeutic applications, studies explicitly linking it to this particular chemical class were not identified.

Alpha-Chymotrypsin Inhibition

Research into the enzymatic interactions of related heterocyclic compounds has shown that the benzoxazinone (B8607429) scaffold, which is structurally similar to benzoxazolinone, possesses inhibitory activity against α-chymotrypsin. nih.gov α-Chymotrypsin is a serine protease, and its inhibitors are of interest for their therapeutic potential. nih.gov

A study on a series of synthesized benzoxazinone derivatives found that many of the compounds exhibited good inhibition of α-chymotrypsin, with IC₅₀ values ranging from 6.5 to 341.1 μM. researchgate.netnih.gov Kinetic studies revealed that these compounds acted through diverse types of inhibition, with Ki values ranging from 4.7 to 341.2 μM. researchgate.netnih.gov Structure-activity relationship analyses indicated that the presence and position of substituents on the phenyl ring played a key role in the inhibitory potential. nih.gov Another study detailed the mechanism of chymotrypsin (B1334515) inactivation by different benzoxazinones, involving the attack by the active site serine on the carbonyl group of the inhibitor, leading to the formation of a slowly hydrolyzing benzoylchymotrypsin intermediate. nih.gov

| Compound Series | IC₅₀ Range (μM) | Kᵢ Range (μM) | Inhibition Types Observed |

|---|---|---|---|

| Benzoxazinones 1-28 | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (excluding uncompetitive) |

Molecular Docking Studies with Human Serotonin Transporters (hSERT)

Molecular docking studies have been employed to investigate the interaction between 2-benzoxazolinone derivatives, including this compound (6-hydroxy-2-BOA), and the human serotonin transporter (hSERT). nih.gov hSERT is a crucial therapeutic target for conditions like depression and pain-related disorders. nih.gov

In a computational study, 6-hydroxy-2-BOA was docked into the crystal structure of hSERT to predict its binding mode. The results of these simulations provide insights into the potential molecular interactions that govern the binding of this compound to the transporter. The study proposed that derivatives of 2-benzoxazolinone could be developed as therapeutic leads for disorders associated with pain and depression based on their interactions with hSERT and the human norepinephrine (B1679862) transporter (hNET). nih.gov The binding mode for 6-hydroxy-2-BOA within the hSERT active site was visualized, showing specific interactions with key amino acid residues. These computational models are valuable for understanding structure-activity relationships and guiding the design of more potent and selective hSERT ligands. nih.gov

| Ligand | Protein Target | Methodology | Key Finding |

|---|---|---|---|

| This compound | Human Serotonin Transporter (hSERT) | Molecular Docking | Identified potential binding mode and interactions with key residues in the hSERT active site. |

Molecular Docking Studies with Human Norepinephrine Transporters (hNET)

Computational studies have been employed to investigate the potential interaction between this compound and the human norepinephrine transporter (hNET), a key protein involved in the reuptake of norepinephrine in the central nervous system. researchgate.net One such study, which has since been retracted, aimed to explore the potential of 2-benzoxazolinone (2-BOA) derivatives as inhibitors for hNET, which is a therapeutic target for depression and pain-related disorders. researchgate.netarjournals.orgarjournals.org

In this computational study, a homology model of hNET was constructed to serve as the therapeutic target for the docking simulations. researchgate.net The three-dimensional structure of this compound was prepared and then docked into the active site of the modeled hNET protein using software such as GOLD (Genetic Optimization for Ligand Docking). researchgate.net The objective of these simulations was to predict the binding mode and affinity of the compound within the transporter's binding pocket.

The study suggested that this compound could fit within the active site of hNET. researchgate.net The binding was proposed to be stabilized by interactions with key amino acid residues. researchgate.net Specifically, the hydroxyl group at the 6th position of the benzoxazolinone ring was identified as forming a hydrogen bond with the amino acid residue Asn153 of the hNET protein. researchgate.net While the study provided some details on the binding mode, a comprehensive and validated account of the binding energy and a full list of interacting residues remains unconfirmed due to the retraction of the publication. arjournals.org

It is important to note that the findings from this molecular docking study have been retracted, and therefore, the results should be interpreted with caution as they are not part of the established scientific record. arjournals.org

| Parameter | Description | Finding from Retracted Study |

| Target Protein | Human Norepinephrine Transporter (hNET) | A homology model of hNET was used for the docking simulation. researchgate.net |

| Docking Software | GOLD (Genetic Optimization for Ligand Docking) | This program was utilized to perform the molecular docking studies. researchgate.net |

| Key Interaction | Hydrogen Bonding | The hydroxyl group of this compound was suggested to form a hydrogen bond with the Asn153 residue of hNET. researchgate.net |

| Status of Findings | Retracted | The research paper detailing these findings has been retracted. arjournals.org |

Ecological and Agricultural Significance of 6 Hydroxy 2 Benzoxazolinone

Role in Plant Defense Mechanisms

Benzoxazinoids, including the parent compounds that lead to the formation of 6-Hydroxy-2-benzoxazolinone, are crucial components of plant defense systems. They exhibit a broad range of inhibitory and toxic effects against a variety of herbivores and pathogens. nih.govscielo.br

Benzoxazinoids function as resistance factors against numerous insect herbivores. nih.gov Their defensive actions are multifaceted, acting as toxins, feeding deterrents, and compounds that reduce the digestibility of plant matter for the feeding insect. nih.gov

While many generalist herbivores are deterred by benzoxazinoids, highly specialized insects have evolved not only to tolerate these compounds but also to use them for their own benefit. pnas.org A prime example is the Western Corn Rootworm (Diabrotica virgifera virgifera), a major pest of maize. pnas.orgnih.gov This specialist herbivore can sequester benzoxazinoids from maize roots and utilize them in a sophisticated defense strategy against its own enemies, such as entomopathogenic nematodes. nih.govelifesciences.orgplantae.org

The larvae of the Western Corn Rootworm accumulate specific benzoxazinoid glucosides, including HDMBOA-Glc and MBOA-Glc. nih.govelifesciences.org Interestingly, the rootworm itself produces MBOA-Glc by stabilizing the reactive benzoxazinoid breakdown product, 6-methoxy-2-benzoxazolinone (MBOA), through N-glycosylation. nih.govnih.gov This sequestered MBOA-Glc is then released and repels infective nematodes. pnas.orgplantae.org Furthermore, upon attack by a predator or nematode, the larvae can hydrolyze the stored HDMBOA-Glc to release toxic MBOA. nih.govelifesciences.orgelifesciences.org This activated toxin can kill both the attacking nematodes and their symbiotic bacteria, providing a powerful, multi-level defense. pnas.orgelifesciences.orgmdpi.com

Table 1: Defensive Roles of Sequestered Benzoxazinoids in Western Corn Rootworm Larvae

Benzoxazolinones are key elements in the defense against plant pathogens. nih.govnih.gov These compounds can directly inhibit the growth of pathogenic fungi. nih.gov For instance, benzoxazolinones have been shown to play a role in the resistance of wheat and maize against Fusarium species. nih.govmdpi.com The concentration of these defensive compounds often increases following a pathogen attack, indicating their active role in the plant's immune response. nih.gov However, some successful pathogens have co-evolved mechanisms to overcome these defenses. Certain fungi can actively detoxify benzoxazolinones, and this ability has been directly linked to their virulence. nih.govnih.gov For example, Fusarium pseudograminearum, a pathogen of wheat, possesses genes that encode enzymes for detoxifying benzoxazolinones, a trait that is critical for its ability to cause disease. nih.govnih.gov

Benzoxazinoids exhibit a dual role in plant defense, functioning as both phytoanticipins and phytoalexins. nih.gov

Phytoanticipin Function : In healthy, undamaged plant tissue, benzoxazinoids are stored as stable, non-toxic glucosides. nih.govnih.gov In this form, they act as pre-existing or constitutive defensive compounds, ready to be activated. This represents their role as phytoanticipins. nih.gov

Phytoalexin Function : Phytoalexins are antimicrobial compounds that are synthesized de novo and accumulate rapidly at sites of pathogen infection. wikipedia.org When plant cells are damaged, the stored benzoxazinoid glucosides come into contact with glucosidase enzymes, which hydrolyze them into their toxic, unstable aglycone forms. scielo.brnih.gov Furthermore, studies have shown that the concentration of benzoxazinoids increases in response to pathogen attack or treatment with defense-eliciting compounds, which is a hallmark characteristic of phytoalexins. nih.gov

Defense Against Herbivores

Allelopathic Properties

Allelopathy refers to the chemical inhibition of one plant by another. Benzoxazolinones, particularly MBOA, are recognized for their allelopathic activity, which can influence the composition of plant communities. cas.cz

A significant allelopathic effect of 6-methoxy-2-benzoxazolinone (MBOA) is the inhibition of seed germination in competing plant species. cas.czmdpi.com This inhibitory effect is dependent on the concentration of the compound. cas.cz Research has demonstrated that MBOA can suppress the germination of a wide variety of plants, including both crops and weeds. cas.cz

The primary mechanism behind this inhibition is the interference with the induction of the enzyme α-amylase. researchgate.netnih.gov This enzyme is essential for seed germination as it breaks down starch reserves in the endosperm into soluble sugars, which provide the necessary energy for the embryo to grow. cas.czresearchgate.net MBOA inhibits the induction of α-amylase activity, and studies have found a positive correlation between the germination rate and the level of α-amylase activity in the seeds. cas.cznih.govresearchgate.net

Table 2: Plant Species with Seed Germination Inhibited by 6-Methoxy-2-benzoxazolinone (MBOA)

Inhibition of Seedling Growth

Research has demonstrated that benzoxazolinones can significantly inhibit the germination and early growth of various plant species. For instance, 6-methoxy-2-benzoxazolinone (MBOA) has been shown to reduce the radicle length of corn seedlings. nih.gov Studies have also documented the inhibitory effects of MBOA on the shoot and root growth of timothy grass and Amaranthus seedlings. apsnet.org The impact of these compounds is concentration-dependent, with increasing concentrations leading to greater inhibition of both germination and seedling development. cas.cz This inhibitory action is a key aspect of the allelopathic potential of plants that produce these compounds, allowing them to suppress the growth of competitors.

The table below summarizes the observed inhibitory effects of MBOA on the seedling growth of various plant species.

| Plant Species | Effect Observed | Reference |

| Corn (Zea mays) | Reduced radicle length | nih.gov |

| Timothy grass (Phleum pratense) | Inhibition of shoot and root growth | apsnet.org |

| Amaranthus spp. | Inhibition of shoot and root growth | apsnet.org |

| Various vegetable crops | Reduction in root and shoot length | nih.govjeb.co.in |

Phytotoxic Effects on Weeds (e.g., Cassia occidentalis, Orobanche crenata, Cuscuta campestris)

The phytotoxic properties of benzoxazolinones make them potential candidates for natural herbicides. Their effects have been studied on several problematic weed species.

Orobanche crenata : Studies have shown that 2-benzoxazolinone (B145934), a related compound, can significantly inhibit the seed germination and radicle growth of Orobanche crenata, a parasitic weed that causes significant damage to legume crops. researchgate.net

Cuscuta campestris : Research has identified 2-benzoxazolinone as a potent inhibitor of seedling growth in the parasitic weed Cuscuta campestris. mdpi.com In vitro bioassays revealed that 2-benzoxazolinone and its derivatives significantly affect the growth of Cuscuta seedlings in a concentration-dependent manner. mdpi.com

While direct studies on the effect of this compound on Cassia occidentalis are limited in the provided context, the broad-spectrum phytotoxicity of benzoxazolinones suggests potential activity against this weed as well.

Interference with Plant Hormonal Pathways (e.g., auxins)

One of the mechanisms underlying the growth-inhibiting effects of benzoxazolinones is their interference with plant hormonal pathways, particularly those involving auxins. Research has shown that MBOA can act as an antiauxin. apsnet.org These compounds have been found to interfere with auxin-binding sites through competition, thereby inhibiting auxin-induced growth in plants. apsnet.orgnih.gov The ability of benzoxazolinones to inhibit the binding of auxins to their receptors correlates with their capacity to inhibit auxin-induced growth, highlighting a key molecular mechanism for their phytotoxicity. nih.gov

Inhibition of Alpha-Amylase Activity in Seeds

A crucial factor in the successful germination of seeds is the activity of the enzyme alpha-amylase, which is responsible for breaking down starch reserves into usable sugars for the growing embryo. cas.cz Studies have demonstrated that MBOA inhibits the induction of alpha-amylase activity in the seeds of various plant species, including lettuce and cress. nih.govresearchgate.netresearchgate.net This inhibition occurs at concentrations that also inhibit germination, and a positive correlation has been observed between germination rate and alpha-amylase activity. nih.govresearchgate.net The inhibition of alpha-amylase induction by MBOA occurs early in the germination process, suggesting it is a primary mechanism by which these compounds prevent seed germination. nih.govresearchgate.net

The following table illustrates the relationship between MBOA concentration and the inhibition of germination and α-amylase activity in lettuce seeds.

| MBOA Concentration (mmol/L) | Germination Inhibition | α-Amylase Activity Inhibition | Reference |

| > 0.03 | Yes | Yes | nih.govresearchgate.net |

Agricultural Applications

The unique biological activities of this compound and its derivatives have prompted research into their potential applications in agriculture, particularly in the management of nitrogen in the soil.

Biological Nitrification Inhibition (BNI)

Biological nitrification inhibition is an ecological process where certain plants release compounds from their roots that suppress the activity of soil nitrifying microorganisms. nih.govfrontiersin.org This process can help to reduce the loss of nitrogen from the soil through nitrate leaching and nitrous oxide emissions, thereby improving nitrogen use efficiency in agricultural systems. cgiar.orgnih.gov

Recent research has identified 6-methoxy-2-benzoxazolinone (MBOA) as a key BNI compound released from the roots of maize. researchgate.net MBOA has been shown to inhibit the activity of ammonia-oxidizing bacteria (AOB), which are responsible for the first step of nitrification. cgiar.org By blocking both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways in nitrifying bacteria, MBOA can significantly suppress the production of nitrite and nitrate in the soil. researchgate.net The BNI trait in wheat has been shown to decrease AOB abundance by 45-60%, leading to delayed ammonium oxidation. cgiar.org This discovery opens up possibilities for developing crops with enhanced BNI capacity to create more sustainable agricultural systems.

Reduction of Nitrogen Loss in Soil

Nitrogen is a critical nutrient for crop production, but it is susceptible to significant losses from the soil through processes like leaching and denitrification. croplife.comufl.edu Leaching occurs when soluble nitrate (NO₃⁻) is washed away from the root zone by excess water, while denitrification is the microbial conversion of nitrate to gaseous forms of nitrogen, such as nitrous oxide (N₂O), under water-saturated soil conditions. croplife.comufl.edugrdc.com.au

Certain plant-derived compounds, known as biological nitrification inhibitors (BNIs), can suppress the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), thereby reducing the pool of nitrate available for loss. researchgate.net While research has identified 6-methoxy-2-benzoxazolinone (MBOA), a related compound, as a key BNI in maize that blocks nitrification pathways, the direct role of this compound in this process is an area of ongoing investigation. researchgate.net As a microbial transformation product of BOA, its presence in the soil influences nitrogen dynamics. researchgate.net By participating in the complex web of microbial interactions, it can indirectly affect the populations of nitrifying bacteria, potentially influencing the rate of nitrate formation and subsequent loss.

Table 1: Major Pathways of Nitrogen Loss from Soil

| Pathway | Description | Key Factors |

|---|---|---|

| Leaching | Loss of soluble nitrate (NO₃⁻) as it moves with excess soil water below the plant root zone. croplife.com | Soil texture, rainfall/irrigation intensity, crop uptake. croplife.com |

| Denitrification | Microbial conversion of nitrate (NO₃⁻) to nitrogen gases (N₂O, N₂) in anaerobic (low-oxygen) conditions. grdc.com.au | Soil saturation, temperature, availability of organic carbon. ufl.edu |

| Volatilization | Loss of nitrogen as ammonia (NH₃) gas from surface-applied urea-containing fertilizers or manure. croplife.com | Soil pH, temperature, moisture, wind, crop residue. croplife.comufl.edu |

This table provides a summary of the primary mechanisms through which nitrogen is lost from agricultural soils.

Enhancement of Crop Nitrogen Use Efficiency

Nitrogen Use Efficiency (NUE) is a critical measure in agriculture, representing how effectively a crop utilizes available nitrogen to produce yield. researchgate.netkochagronomicservices.com It is generally determined by two main factors: the plant's ability to take up nitrogen from the soil (uptake efficiency) and its ability to use that nitrogen to produce biomass and grain (utilization efficiency). researchgate.net Improving NUE is essential for reducing the economic and environmental costs associated with nitrogen fertilizers. mdpi.comnih.gov

Potential for Sustainable Weed Management

Benzoxazinoids, the class of compounds to which this compound belongs, are recognized for their allelopathic properties, meaning they can inhibit the growth of neighboring plants. nih.gov This characteristic has made them a subject of interest for developing sustainable weed management strategies, potentially reducing the reliance on synthetic herbicides. e3s-conferences.orgmdpi.com

Interactions within Agroecosystems

Effects on Soil Microbiota

Soil microorganisms are fundamental to soil health, driving nutrient cycling, organic matter decomposition, and disease suppression. mdpi.commdpi.com The introduction of plant secondary metabolites like benzoxazinoids into the soil can significantly shape the composition and function of these microbial communities. nih.gov

This compound is a product of microbial activity on BOA. researchgate.net Its presence and further degradation are part of a complex interaction between plants and soil microbes. Some microorganisms, such as the bacterium Pantoea ananatis, can degrade this compound. nih.gov Conversely, the antimicrobial properties of benzoxazinoids and their derivatives can influence the abundance of different microbial groups. nih.govnih.gov For instance, the degradation of BOA can lead to the formation of 2-aminophenoxazinone (APO), a compound with higher toxicity to the soil microbiota than BOA itself. nih.gov These shifts in microbial populations can have cascading effects on soil processes, including nutrient availability and the suppression of soil-borne pathogens.

Table 2: Research Findings on Benzoxazinoid-Microbe Interactions

| Compound | Interacting Organism | Observed Effect |

|---|---|---|

| This compound | Pantoea ananatis (bacterium) | Complete degradation of the compound. nih.gov |

| Benzoxazolin-2(3H)-one (BOA) | Soil Microbiota | Degraded and partially converted to the more toxic 2-aminophenoxazinone (APO). nih.gov |

| 6-Methoxy-2-benzoxazolinone (MBOA) | Cecal Microbiota (in voles) | Altered the abundance of several bacterial phyla and genera, affecting metabolism. nih.gov |

This table summarizes specific interactions between benzoxazinoid compounds and various microorganisms as documented in scientific literature.

Non-Target Organism Effects

While the targeted effects of agricultural compounds, such as weed or pest suppression, are desirable, their unintended impacts on non-target organisms are a significant concern for environmental health. flvc.orgresearchgate.net These organisms include beneficial insects, soil fauna, aquatic life, and other plants that are not the intended target. nih.govfrontiersin.org

Degradation Pathways and Environmental Fate of 6 Hydroxy 2 Benzoxazolinone

Biotransformation by Microorganisms

In soil ecosystems, the biotransformation of 6-Hydroxy-2-benzoxazolinone is primarily driven by bacteria. A key metabolic pathway is nitration, a process that appears to be a prerequisite for the subsequent degradation of the molecule. nih.gov Bacteria, such as Pantoea ananatis, which can be found on root surfaces, convert BOA-6-OH into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. nih.gov This nitration step destabilizes the molecule, allowing for its complete degradation by the same or other microorganisms. nih.govfrontiersin.org

The formation of the nitrated derivative is facilitated by bacterial nitrate reductase, which reduces nitrate from the environment to nitrite. nih.gov The resulting nitrite is then used by a peroxidase enzyme to nitrate the BOA-6-OH molecule. nih.gov This plant-bacterium cooperation, where the plant produces BOA-6-OH and the bacterium nitrates and degrades it, represents a significant pathway for its elimination from the environment. nih.gov The resulting 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is short-lived and readily metabolized. nih.govfrontiersin.org

A variety of soil bacteria have been screened for their ability to metabolize benzoxazolinones and their derivatives, showing diverse metabolic activities. frontiersin.orguzh.ch

Table 1: Activity of Selected Soil Microorganisms on this compound (BOA-6-OH) and its Nitrated Product

| Microorganism | Formation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one from BOA-6-OH | Degradation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one |

|---|---|---|

| Mycobacterium fortuitum | Yes | Yes (rapid) |

| Bacillus aryabhattai | Yes | Yes (rapid) |

| Bacillus cereus | Yes | Yes |

| Bacillus megaterium | Yes | Yes (most rapid) |

| Aminobacter aminovorans | Yes | Yes |

| Paenibacillus polymyxa | Yes | Yes |

| Papulaspora sepedonioides (Fungus) | No | Yes (rapid) |

| Trichoderma viride (Fungus) | No | Yes |

Data sourced from research on cultivable microorganisms from soil systems. frontiersin.org

Fungi, particularly species from the genus Fusarium, possess effective mechanisms to detoxify benzoxazolinones. nih.govnih.gov These fungi are often plant pathogens and have evolved strategies to overcome the chemical defenses of their hosts, such as wheat, maize, and rye, which produce these compounds. nih.govnih.gov The detoxification pathway in fungi like Fusarium verticillioides and Fusarium pseudograminearum involves a series of enzymatic steps that transform the toxic parent compound into less harmful metabolites. researchgate.netnih.govuq.edu.au This process is often encoded by a cluster of genes known as the Fusarium Detoxification of Benzoxazolinone (FDB) gene cluster. researchgate.netuq.edu.au

The initial and critical step in the fungal detoxification of benzoxazolinones is the cleavage of the heterocyclic ring. researchgate.netresearchgate.net This reaction is catalyzed by a γ-lactamase enzyme. nih.govuq.edu.au In Fusarium species, this enzyme hydrolyzes the cyclic ester bond within the benzoxazolinone structure, leading to the opening of the γ-lactam ring. nih.govresearchgate.net This enzymatic action is the first step in the catabolic pathway and is crucial for initiating the detoxification process. nih.govuq.edu.au The gene encoding this lactamase, often designated as FDB1, is strongly responsive to the presence of benzoxazolinones in the environment. nih.gov The genus Fusarium possesses a notably high number of lactamase-encoding genes, which likely contributes to its success as a soil competitor and plant pathogen by enabling it to degrade xenobiotic lactam compounds. nih.gov

Following the lactamase-catalyzed ring cleavage, the unstable intermediate is converted to 2-aminophenol (B121084). researchgate.netnih.govresearchgate.net This compound serves as a key intermediate in the degradation pathway. researchgate.netnih.govnih.gov The hydrolysis of the benzoxazolinone structure by the Fdb1 enzyme directly yields 2-aminophenol. nih.govresearchgate.net While 2-aminophenol is a necessary step in the detoxification process, it is itself a toxic arylamine that requires further metabolic processing by the fungus to be fully neutralized. researchgate.net

To neutralize the toxic 2-aminophenol intermediate, Fusarium species employ a subsequent enzymatic modification. researchgate.netresearchgate.net The primary detoxification product is often N-(2-hydroxyphenyl)malonamic acid. nih.govresearchgate.netnih.gov This conversion is facilitated by the FDB2 locus, which encodes an enzyme that adds a malonyl group from malonyl-CoA to the 2-aminophenol molecule. researchgate.netresearchgate.net This N-malonylation step results in the formation of the non-toxic malonamic acid, effectively completing the detoxification. researchgate.netresearchgate.net Fusarium sambucinum has also been shown to detoxify benzoxazolinones to N-(2-hydroxyphenyl)malonamic acid. nih.gov

In addition to forming malonamic acids, a branch of the detoxification pathway can lead to the production of acetamides. nih.govresearchgate.net Specifically, 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide) has been identified as a branch metabolite. nih.gov This compound can accumulate if the primary malonylation pathway is blocked, for instance, due to a mutation in the fdb2 gene. nih.gov In such cases, an acetyl group is added to the 2-aminophenol intermediate instead of a malonyl group, resulting in the formation of 2-acetamidophenol. nih.gov

Bacterial Degradation Pathways (e.g., Pigmentiphaga sp.)

Microorganisms play a crucial role in the breakdown of benzoxazolinone derivatives. The bacterium Pigmentiphaga sp. strain DL-8 has been identified as capable of degrading 6-Chloro-2-benzoxazolinone (CDHB), a structurally similar analogue of this compound. nih.govresearchgate.net This strain utilizes the compound as a carbon source for growth, indicating a complete metabolic pathway for its breakdown. nih.gov The degradation mechanism of benzoxazolinone derivatives by microorganisms is a key area of research for the bioremediation of environmental pollution caused by these compounds. nih.govresearchgate.net

A key enzymatic step in the degradation of benzoxazolinone derivatives by Pigmentiphaga sp. DL-8 is hydrolysis. The bacterium produces a specific metal-dependent hydrolase, named CDHB hydrolase (CbaA), which is responsible for the initial breakdown of the heterocyclic ring. nih.gov This enzyme catalyzes the hydrolysis of the amide bond in the oxazolinone ring. nih.gov

The CbaA enzyme has been purified and characterized, revealing high efficiency and specificity. It is a constitutive enzyme, meaning it is produced by the bacterium regardless of the presence of an inducer. nih.gov The gene responsible for encoding CbaA has been identified, cloned, and expressed in Escherichia coli, confirming its function. Mutant strains of Pigmentiphaga sp. DL-8 lacking the cbaA gene lost the ability to degrade CDHB, demonstrating that this hydrolase is the key enzyme for the initial degradation step. nih.gov

| Enzyme Property | Value | Source |

| Enzyme Name | CDHB hydrolase (CbaA) | nih.gov |

| Source Organism | Pigmentiphaga sp. strain DL-8 | nih.gov |

| Specific Activity | 5,900 U · mg protein⁻¹ (for CDHB) | nih.gov |

| Kₘ (for CDHB) | 0.29 mM | nih.gov |

| kₖₐₜ (for CDHB) | 8,500 s⁻¹ | nih.gov |

| Optimal pH | 9.0 | nih.gov |

| Optimal Temperature | 55°C | nih.gov |

| Required Cofactors | Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺ | nih.gov |

The hydrolytic action of the CbaA enzyme on 6-Chloro-2-benzoxazolinone (CDHB) results in the opening of the oxazolinone ring and the formation of 2-amino-5-chlorophenol (2A5CP). nih.gov This aminophenol derivative is the primary metabolite in this bacterial pathway and is subsequently utilized by Pigmentiphaga sp. DL-8. nih.gov The formation of 2-amino-5-chlorophenol represents the critical detoxification and initial catabolic step, converting the heterocyclic compound into an aromatic amine that can enter further metabolic pathways. nih.gov This compound is a phenol carrying amino and chloro substituents at positions 2 and 5, respectively. nih.gov

Enzymatic Modifications in Detoxification Processes

In addition to bacterial degradation, various organisms employ enzymatic modifications to detoxify benzoxazolinones. These processes often involve the conjugation of the molecule to increase its water solubility and facilitate excretion. In maize (Zea mays), for instance, detoxification of the parent compound 2-benzoxazolinone (B145934) (BOA) involves multiple enzymatic steps. nih.gov